molecular formula C10H9BrO4 B101079 Dimethyl 2-bromoterephthalate CAS No. 18643-86-2

Dimethyl 2-bromoterephthalate

Cat. No. B101079
CAS RN: 18643-86-2
M. Wt: 273.08 g/mol
InChI Key: VUMPFOPENBVFOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several studies. For instance, the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate involves the reaction of triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane . Although this is not the synthesis of dimethyl 2-bromoterephthalate, the methodology could potentially be adapted for its synthesis, considering the similarities in the bromination of aromatic compounds.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often characterized using various spectroscopic techniques. For example, the structure of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides was elucidated using NMR spectroscopy, revealing a TBP structure with N atoms occupying axial sites . While this does not directly describe dimethyl 2-bromoterephthalate, it underscores the importance of NMR in determining the structure of similar brominated organic molecules.

Chemical Reactions Analysis

The reactivity of brominated compounds can be quite diverse. The study of the third-order nonlinear optical properties of a bromo[tri-α-(2,4-dimethyl-3-pentyloxy)subphthalocyanine]boron complex indicates that brominated compounds can exhibit significant nonlinear optical effects, which are important in the development of optical materials . This suggests that dimethyl 2-bromoterephthalate could also potentially exhibit interesting chemical reactivity, although specific reactions were not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can vary widely. For example, the solubility of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in water and other polar solvents is reported, which is a critical property for their potential applications . The antioxidant and antibacterial activities of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents were also evaluated, indicating that these compounds can have significant biological activities . These studies highlight the importance of understanding the physical and chemical properties of brominated compounds, which would also be relevant for dimethyl 2-bromoterephthalate.

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

  • Dimethyl 2-bromoterephthalate serves as a critical intermediate in organic synthesis. For instance, it's used in preparing various drug intermediates, like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, which has potential applications in pharmaceuticals (Min, 2015).
  • It's also instrumental in synthesizing 2-Bromo-6-methoxynaphthalene, a key intermediate in producing non-steroidal anti-inflammatory agents (Xu & He, 2010).

Polymer Chemistry and Material Science

  • In the realm of material science, dimethyl 2-bromoterephthalate is used in the synthesis of conjugated polymers. These polymers find applications in Si-based lithium-ion batteries, showing significant improvements in specific capacities and stability (Yao et al., 2017).
  • The compound is also used in the preparation of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, which plays a role in the synthesis of chromene derivatives used in anticancer drugs (Asheri et al., 2016).

Environmental Science and Toxicology

  • Studies on the interaction of dimethyl phthalate (a related compound) with trypsin have provided insights into the toxicological effects of phthalate plasticizers, an area of growing concern in environmental science (Wang, Zhang & Wang, 2015).

Medicinal Chemistry

  • In medicinal chemistry, dimethyl 2-bromoterephthalate is a building block for creating various pharmacologically active substances. It's used in the synthesis of natural product-derived chemotherapeutic agents (Lee, 2010).

Polymerization Processes

  • The compound is used in atom transfer radical polymerization processes, showcasing its versatility in polymer chemistry (Zhu & Yan, 2000).

Water Treatment and Environmental Degradation

  • Research on the treatment of phthalates, including dimethyl phthalate, in water treatment systems has been significant, particularly in understanding the degradation mechanisms and environmental impact (Kabdaşlı et al., 2009).

Biodegradation Studies

  • Investigations into the biodegradation of dimethyl phthalate esters, including studies on fungal species capable of degrading these compounds in mangrove sediments, have provided valuable insights into environmental remediation strategies (Luo et al., 2009).

properties

IUPAC Name

dimethyl 2-bromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMPFOPENBVFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171905
Record name Dimethyl 2-bromoterephthalate
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Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-bromoterephthalate

CAS RN

18643-86-2
Record name 1,4-Dimethyl 2-bromo-1,4-benzenedicarboxylate
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Record name Dimethyl 2-bromoterephthalate
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Record name Dimethyl 2-bromoterephthalate
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Record name Dimethyl 2-bromoterephthalate
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-(methoxycarbonyl)benzoic acid (3.0 g, 11.6 mmol) in MeOH (50 mL) was slowly added SOCl2 (2.76 g, 23.2 mmol) dropwise. After the addition completion, the reaction mixture was refluxed for 5 h. Then MeOH was removed and water was added. It was extracted with EA and the organic layer was washed with aqueous sodium bicarbonate solution, brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give dimethyl 2-bromoterephthalate (3.1 g, yield 98%) as a white solid. It was used without further purification in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the solution of 2-bromoterephthalic acid (CIV) (5.0 g, 20.40 mmol) in DMF was added K2CO3 (7.9 g, 57.13 mmol) and CH3I (3.56 mL, 57.13 mmol). The reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with DCM, washed with 1 N aqueous HCl, 1 M aqueous K2CO3, 10% aqueous Na2S2O3, brine, dried over anhydrous MgSO4, and concentrated under vacuum to give dimethyl 2-bromoterephthalate (CV) (4.82 g, 17.65 mmol, 99% purity, 80% yield). ESIMS found for C10H9BrO4 m/z 275.2 (M+2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.56 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
S Germany
Number of citations: 0
R Iakovenko, J Hlaváč - Green Chemistry, 2021 - pubs.rsc.org
… unstable towards the P2/2 reducing system – under similar conditions as shown in Table 2, eg p-bromoacetophenone was debrominated by 64%, and dimethyl 2-bromoterephthalate …
Number of citations: 10 pubs.rsc.org
N Ivan, V Benin, AB Morgan - Synthetic Communications, 2013 - Taylor & Francis
… Method 2, on the other hand, employed palladium- or nickel-catalyzed coupling of dimethyl 2-bromoterephthalate and triethyl phosphite, followed by acid hydrolysis. [ Citation 12 ] Our …
Number of citations: 8 www.tandfonline.com
L Field, PR Engelhardt - The Journal of Organic Chemistry, 1970 - ACS Publications
… For the preparation of 15 by route II, dimethyl 2-bromoterephthalate (20)13 was converted to the sulfide 21 with sodium phenylmethanethiolate. Cleavage of 21 with aluminumbromide al…
Number of citations: 60 pubs.acs.org
D Lee, S Lee, Y Son, JY Kim, S Cha… - Bulletin of the …, 2022 - Wiley Online Library
… Cyanation was performed starting with dimethyl-2-bromoterephthalate (BDCE-Br) and copper(I) cyanide under heating condition, and dimethyl 2-cyanoterephthalate (BDCE-CN) was …
Number of citations: 9 onlinelibrary.wiley.com
M Padmanaban, P Müller, C Lieder… - Chemical …, 2011 - pubs.rsc.org
A modular approach for the synthesis of highly ordered porous and chiral auxiliary (Evans auxiliary) decorated metal–organic frameworks is developed. Our synthesis strategy, which …
Number of citations: 193 pubs.rsc.org
X Huang, L Yang, J Bergquist, M Strømme… - The Journal of …, 2015 - ACS Publications
… When an attempt was made to couple the dimethyl 2-bromoterephthalate instead of the diethyl ester 2 with 3-thienylboronic acid, one ester group was hydrolyzed, giving the …
Number of citations: 12 pubs.acs.org
SH Branion - 2006 - ecommons.udayton.edu
… Method 2 employs palladium- or nickel-catalyzed coupling of dimethyl 2bromoterephthalate or 2-bromo-p-xylene and triethyl phosphite, followed by acid hydrolysis (Scheme 9).17 Our …
Number of citations: 2 ecommons.udayton.edu
Q Liang, H Cheng, C Li, L Ning, L Shao - New Journal of Chemistry, 2022 - pubs.rsc.org
Organic and inorganic building blocks are used to construct a class of metal–organic frameworks (MOFs) that exhibit tremendous chemical tunability. In this study, a novel zirconium-…
Number of citations: 2 pubs.rsc.org
X Li, C Chang, X Wang, Y Bai, H Liu - Electrophoresis, 2014 - Wiley Online Library
… These chiral MOFs used artificially designed chiral auxiliary that was synthesized by using dimethyl 2-bromoterephthalate and (S)-oxazolidinone. The Chiral-UMCM-1 showed selective …

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